2-Methyldibenzofuran 2-Methyldibenzofuran
Brand Name: Vulcanchem
CAS No.: 7320-51-6
VCID: VC3828727
InChI: InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3
SMILES: CC1=CC2=C(C=C1)OC3=CC=CC=C32
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol

2-Methyldibenzofuran

CAS No.: 7320-51-6

Cat. No.: VC3828727

Molecular Formula: C13H10O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyldibenzofuran - 7320-51-6

Specification

CAS No. 7320-51-6
Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
IUPAC Name 3-methyldibenzofuran
Standard InChI InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3
Standard InChI Key JBFNQSFELCVNBC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC3=CC=CC=C32
Canonical SMILES CC1=CC2=C(C=C1)C3=CC=CC=C3O2

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Methyldibenzofuran belongs to the dibenzofuran family, distinguished by a furan ring flanked by two benzene rings. The methyl group at position 2 introduces steric and electronic effects that modulate aromaticity and reactivity. Key molecular features include:

  • Molecular Formula: C13_{13}H10_{10}O

  • Molecular Weight: 182.22 g/mol

  • Hybridization: The furan oxygen adopts sp2^2 hybridization, contributing to the conjugated π-system across the fused rings .

The methyl group’s electron-donating nature enhances electron density at adjacent positions, favoring electrophilic substitution at the para and ortho sites relative to the substituent.

Spectral Properties

While specific spectral data for 2-methyldibenzofuran are scarce, related compounds exhibit distinct NMR and IR profiles:

  • 1^1H NMR: Methyl protons typically resonate near δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–7.8 ppm, depending on substitution patterns .

  • IR Spectroscopy: Strong absorption bands near 1600 cm1^{-1} (C=C stretching) and 1250 cm1^{-1} (C–O–C asymmetric stretching) are characteristic of furan-containing systems .

Synthesis and Manufacturing Approaches

Cyclization Strategies

Dibenzofurans are commonly synthesized via cyclodehydration of biphenyl ether precursors. For 2-methyldibenzofuran, potential routes include:

Industrial Considerations

Large-scale production faces hurdles in achieving high purity and yield. Catalytic systems employing zeolites or acidic resins may optimize cyclization efficiency, while continuous-flow reactors could mitigate byproduct formation.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methyl group directs incoming electrophiles to specific positions:

Reaction TypeReagents/ConditionsPreferred Position
NitrationHNO3_3, H2_2SO4_4Para to methyl
SulfonationSO3_3, H2_2SO4_4Ortho to methyl
HalogenationCl2_2, FeCl3_3Para/ortho

These reactions enable the synthesis of derivatives for further functionalization or material applications.

Oxidation and Reduction

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using KMnO4_4 under acidic conditions, yielding dibenzofuran-2-carboxylic acid.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) partially saturates the furan ring, altering electronic properties.

Hypothesized Biological Activities

Anticancer Mechanisms

Modulation of MAPK/ERK signaling pathways by benzofuran derivatives has been documented, with some compounds inhibiting cancer cell proliferation at IC50_{50} values <10 μM . The methyl group’s lipophilicity could enhance membrane permeability, potentiating interactions with oncogenic targets.

Comparative Analysis with Related Compounds

CompoundStructureKey Properties
DibenzofuranTwo benzene + furanHigh thermal stability
2-MethylbenzofuranSingle benzene + furanVolatile, used in fragrance industry
2-MethyldibenzofuranTwo benzene + furanEnhanced electron density

The extended conjugation in 2-methyldibenzofuran redshifts its UV-Vis absorption compared to simpler analogues, suggesting utility in optoelectronic materials.

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